

Kerriamycin C: A Technical Guide to its Physical, Chemical, and Biological Characteristics

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Compound of Interest

Compound Name: *Kerriamycin C*

Cat. No.: *B1213952*

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Abstract

Kerriamycin C is a member of the anthracycline class of antibiotics, a group of microbial secondary metabolites renowned for their potent antitumor and antibacterial properties. Produced by the actinomycete *Streptomyces violaceolatus*, **Kerriamycin C** exhibits significant biological activity, including efficacy against Gram-positive bacteria and certain cancer cell lines. This technical guide provides a comprehensive overview of the known physical and chemical characteristics of **Kerriamycin C**. Due to the limited availability of detailed experimental protocols and specific signaling pathway analyses for **Kerriamycin C** in publicly accessible literature, this document also presents generalized methodologies for the production, isolation, characterization, and biological evaluation of anthracycline antibiotics, which are presumed to be applicable. Furthermore, a plausible mechanism of action is discussed based on the well-established activities of the broader anthracycline family.

Physical and Chemical Characteristics

Kerriamycin C is a yellow powder with a complex molecular structure characteristic of isotetracenone antibiotics.^[1] Its core is a tetracyclic quinone chromophore glycosidically linked to sugar moieties. The physicochemical properties of **Kerriamycin C** are summarized in the table below.

Property	Value	Reference
CAS Number	98495-38-6	[1]
Molecular Formula	C ₃₇ H ₄₆ O ₁₅	[1]
Molecular Weight	730.75 g/mol	[1]
Appearance	Yellow Powder	[1]
Melting Point	176-181°C	[1]
Boiling Point	942.1°C at 760 mmHg (Predicted)	[1]
IUPAC Name	(3R,4aR,12bS)-9- [(2R,4R,5R,6R)-4- [(2S,5S,6S)-5- [(2S,4R,5S,6R)-4,5-dihydroxy- 6-methyloxan-2-yl]oxy-6- methyloxan-2-yl]oxy-5- hydroxy-6-methyloxan-2- yl]-3,4a,8,12b-tetrahydroxy-3- methyl-2,4- dihydrobenzo[a]anthracene- 1,7,12-trione	[1]
Canonical SMILES	CC1C(CCC(O1)OC2CC(OC(C 2O)C)C3=C(C4=C(C=C3)C(= O)C5=C(C4=O)C=CC6(C5(C(=O)CC(C6) (C)O)O)O)OC7CC(C(C(O7) C)O)O	[1]
InChI Key	YBDWXIVNZNQORW- XIWRCPAJSA-N	[1]
Source Organism	Streptomyces violaceolatus	[1]

Experimental Protocols

Detailed experimental protocols specifically for **Kerriamycin C** are not widely published. The following sections describe generalized, yet detailed, methodologies that are standard for the production, isolation, purification, and characterization of anthracycline antibiotics from *Streptomyces* species.

Fermentation and Production

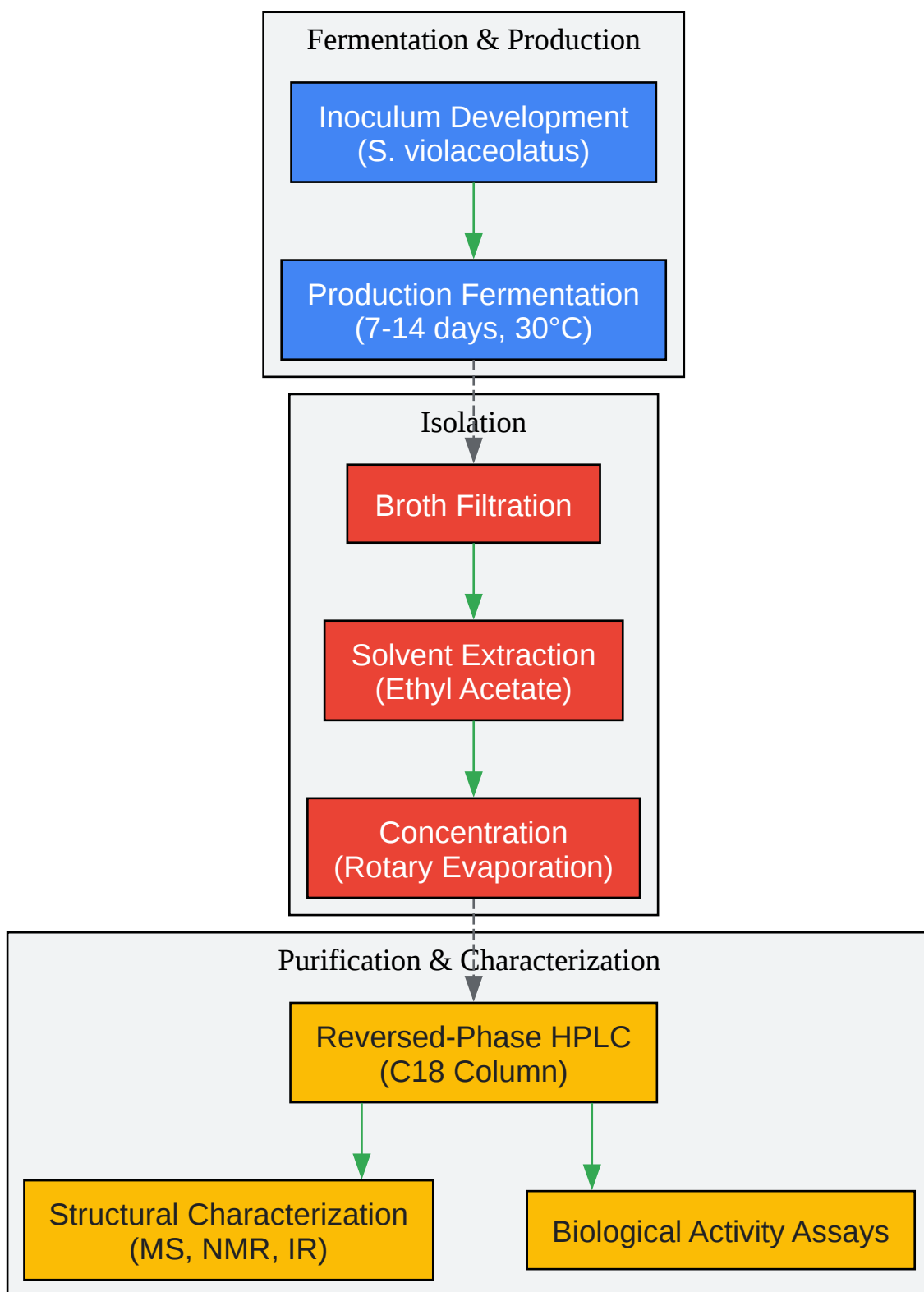
The production of **Kerriamycin C** is achieved through submerged fermentation of *Streptomyces violaceolatus*.^[1] Optimization of culture conditions is critical for maximizing yield.

- Inoculum Development:
 - A culture of *S. violaceolatus* from a sporulated agar plate is used to inoculate a seed culture medium, such as Tryptic Soy Broth (TSB).^[2]
 - The seed culture is incubated in a shaking incubator at 28-30°C and 160-200 rpm for 2-4 days until sufficient biomass is achieved.^{[2][3]}
- Production Fermentation:
 - The seed culture is used to inoculate a larger volume of production medium, such as Starch Casein Broth (SCB).^[3]
 - Fermentation is carried out in a bioreactor with controlled parameters. Optimal conditions for related *Streptomyces* species are often found at a temperature of 30°C and an initial pH of 7.0.^[4]
 - The culture is incubated for 7-14 days with continuous agitation and aeration.^[3] Secondary metabolite production, including **Kerriamycin C**, typically occurs during the stationary phase of growth.

Isolation and Purification

- Extraction:
 - After fermentation, the culture broth is separated from the mycelial mass by filtration or centrifugation.^[5]

- The culture filtrate is extracted with an organic solvent such as ethyl acetate at a 1:1 (v/v) ratio.[\[3\]](#)[\[5\]](#) The mixture is vigorously shaken and allowed to separate.
- The organic phase, containing the antibiotic, is collected. This process is repeated to maximize recovery.[\[5\]](#)
- The pooled organic extracts are concentrated in vacuo using a rotary evaporator to yield a crude extract.[\[3\]](#)
- Purification using High-Performance Liquid Chromatography (HPLC):
 - The crude extract is dissolved in a suitable solvent, such as methanol, and filtered through a 0.22 µm syringe filter.
 - Purification is performed on a reversed-phase HPLC system using a C18 column.[\[6\]](#)[\[7\]](#)[\[8\]](#)
 - A gradient elution method is typically employed, with a mobile phase consisting of a buffered aqueous solution (e.g., ammonium formate or trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[\[6\]](#)[\[7\]](#)
 - Elution is monitored by a UV-Vis detector at a wavelength appropriate for the anthracycline chromophore (e.g., 233 nm).[\[7\]](#)
 - Fractions corresponding to the **Kerriamycin C** peak are collected, pooled, and the solvent is evaporated to yield the purified compound.



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Figure 1. Generalized workflow for the production, isolation, and analysis of **Kerriamycin C**.

In Vitro Biological Activity Assessment

- Antibacterial Susceptibility Testing (Broth Microdilution Method):
 - A two-fold serial dilution of **Kerriamycin C** is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).[9][10]
 - Each well is inoculated with a standardized suspension of the test bacterium (e.g., *Staphylococcus aureus*) to a final concentration of approximately 5×10^5 CFU/mL.[11]
 - Positive (no antibiotic) and negative (no bacteria) control wells are included.
 - The plate is incubated at 35-37°C for 18-24 hours.[12]
 - The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of **Kerriamycin C** that completely inhibits visible bacterial growth.[10]
- Anticancer Cytotoxicity Assay (MTT Assay):
 - Cancer cells (e.g., human leukemia cell lines) are seeded in a 96-well plate and allowed to adhere overnight.
 - The cells are treated with serial dilutions of **Kerriamycin C** and incubated for a specified period (e.g., 48-72 hours).[13]
 - MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
 - A solubilization solution (e.g., DMSO or a detergent-based buffer) is added to dissolve the formazan crystals.[14]
 - The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.[14]
 - The IC₅₀ value (the concentration that inhibits 50% of cell growth) is calculated from the dose-response curve.

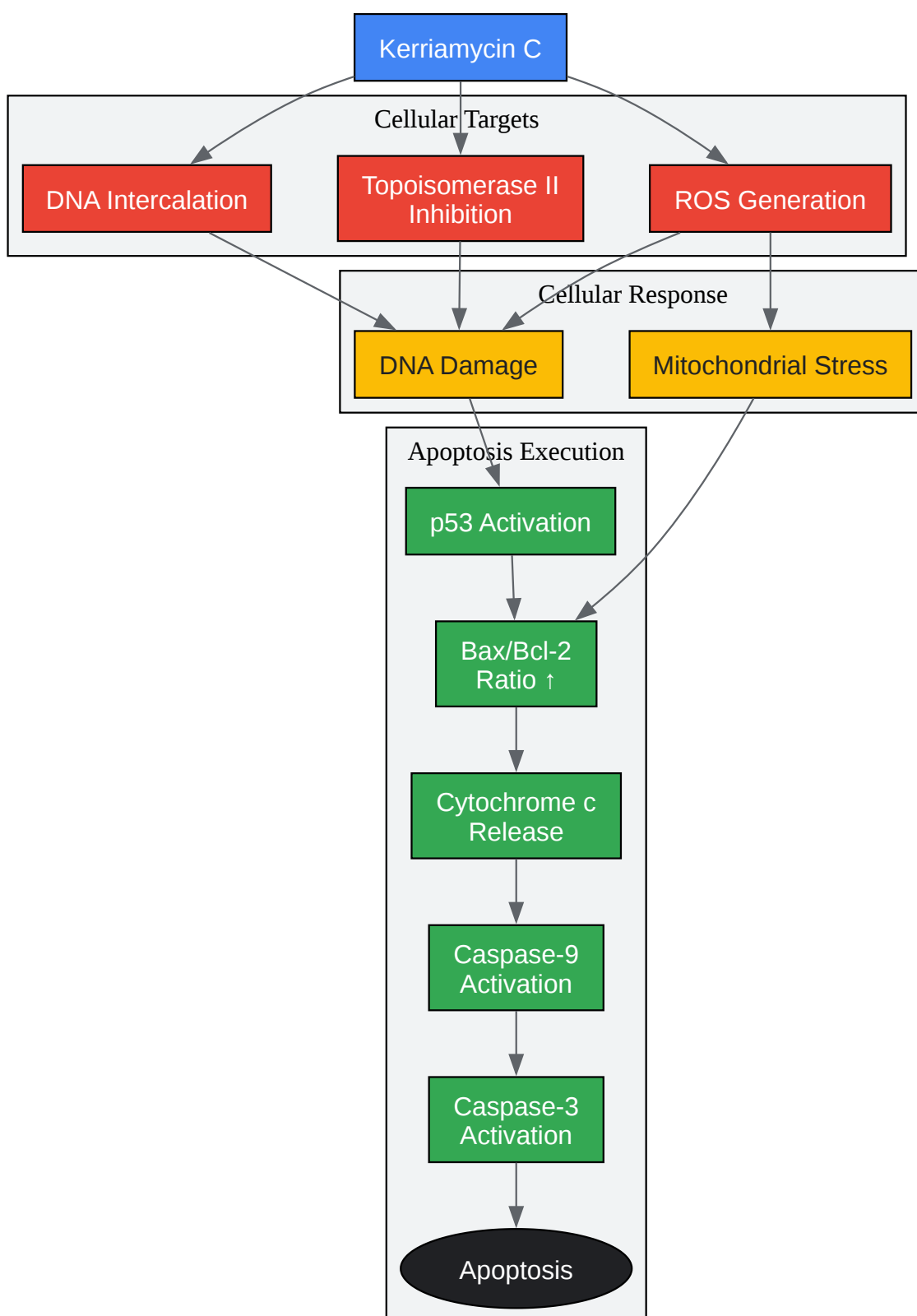
- Apoptosis Induction Assay (Annexin V/Propidium Iodide Staining):
 - Cancer cells are treated with **Kerriamycin C** at its IC₅₀ concentration for a defined period (e.g., 24-48 hours).
 - Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.
 - Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, which is then incubated in the dark for 15 minutes at room temperature.
 - The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[15]

Mechanism of Action and Signaling Pathways

The precise signaling pathways modulated by **Kerriamycin C** have not been explicitly detailed. However, as an anthracycline, its mechanism of action is presumed to be consistent with other members of this class, such as doxorubicin and daunorubicin.[16] The primary anticancer mechanisms of anthracyclines are multifactorial and include:

- Inhibition of Topoisomerase II: Anthracyclines intercalate into DNA and stabilize the DNA-topoisomerase II cleavable complex.[16][17] This prevents the re-ligation of DNA strands following double-strand breaks, leading to the accumulation of DNA damage and the initiation of apoptotic cell death.[16]
- DNA Intercalation: The planar aromatic core of the anthracycline molecule inserts between DNA base pairs, distorting the helical structure.[16] This interference inhibits DNA replication and transcription.
- Generation of Reactive Oxygen Species (ROS): The quinone moiety of the anthracycline molecule can undergo redox cycling, leading to the formation of superoxide radicals and other ROS.[16][18] This induces oxidative stress, causing damage to DNA, proteins, and cellular membranes, which can contribute to both anticancer efficacy and cardiotoxicity.[18][19]

- Induction of Apoptosis: The accumulation of DNA damage and cellular stress triggers programmed cell death (apoptosis). This is a complex process involving multiple signaling cascades. Anthracyclines have been shown to activate pathways involving:
 - Caspase Activation: The DNA damage response often leads to the activation of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3), which orchestrate the dismantling of the cell.[\[15\]](#)[\[20\]](#)
 - Mitochondrial Pathway: ROS generation and DNA damage can lead to the permeabilization of the mitochondrial membrane, resulting in the release of cytochrome c, which activates the caspase cascade.[\[18\]](#)
 - Modulation of Apoptotic Regulators: Anthracyclines can influence the expression and activity of pro-apoptotic (e.g., Bax, p53) and anti-apoptotic (e.g., Bcl-2) proteins.[\[15\]](#)[\[21\]](#)



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Figure 2. Plausible signaling pathway for **Kerriamycin C**-induced apoptosis, based on known anthracycline mechanisms.

Conclusion

Kerriamycin C is a promising bioactive compound from the anthracycline family with demonstrated antibacterial and anticancer potential.^[1] While its specific molecular interactions and signaling pathways require further dedicated investigation, its characteristics and activities are expected to align with those of well-studied anthracyclines. The generalized protocols and mechanistic insights provided in this guide offer a foundational framework for researchers and drug development professionals interested in exploring the therapeutic potential of **Kerriamycin C** and related natural products. Future studies should focus on elucidating its precise molecular targets and optimizing its production and formulation to fully harness its therapeutic capabilities.

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